3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with methylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or nucleophile groups.
Scientific Research Applications
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as ionic liquids and electrolytes for batteries and fuel cells
Mechanism of Action
The mechanism of action of 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the methyl group at the 3-position.
3-methyl-5H-pyrrolo[1,2-a]imidazole: Similar structure but without the dihydro component.
6,7-dihydro-5H-pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring instead of an imidazole ring
Uniqueness
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and fused ring system. The presence of the methyl group at the 3-position and the dihydro component contribute to its distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-8-7-3-2-4-9(6)7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSXAXLYUMCLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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